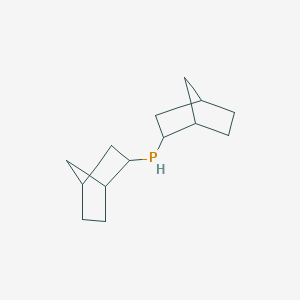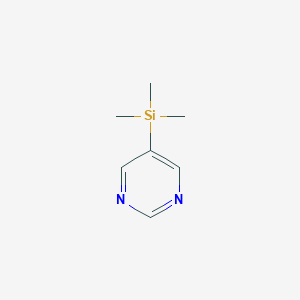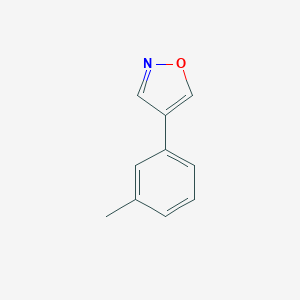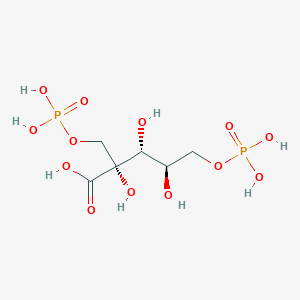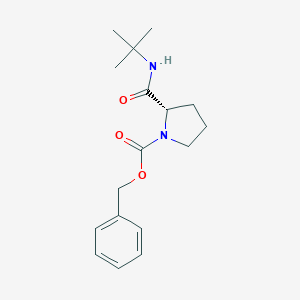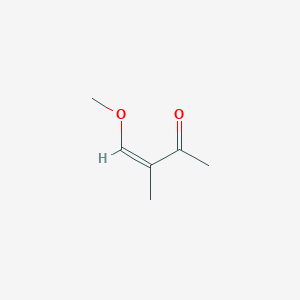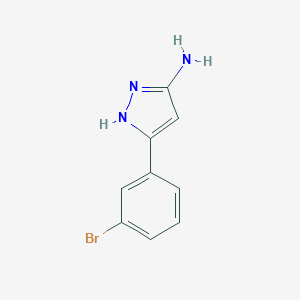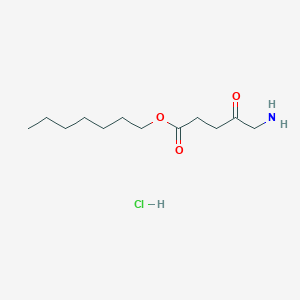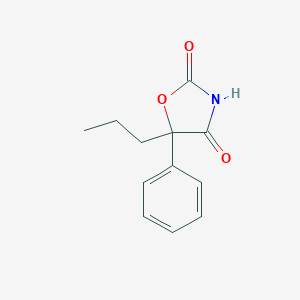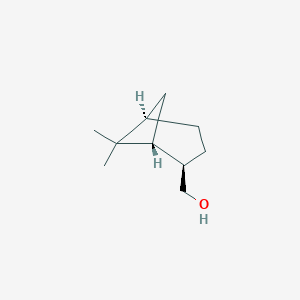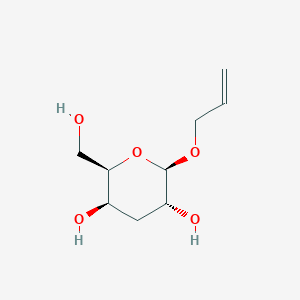
Allyl 3-deoxygalactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-deoxygalactopyranoside is a chemical compound that belongs to the family of galactosides. It is a white crystalline solid that is soluble in water and other polar solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, food science, and agriculture.
Wirkmechanismus
The mechanism of action of allyl 3-deoxygalactopyranoside is not fully understood. However, studies have shown that it interacts with various cellular pathways, including the NF-κB pathway, to exhibit its anti-inflammatory and anti-cancer properties.
Biochemische Und Physiologische Effekte
Allyl 3-deoxygalactopyranoside has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of allyl 3-deoxygalactopyranoside is its potential as a therapeutic agent. However, one of the limitations of this compound is its low solubility in non-polar solvents, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on allyl 3-deoxygalactopyranoside. One potential direction is the development of new synthesis methods to increase the yield and purity of this compound. Another potential direction is the study of its potential applications in agriculture, such as its use as a plant growth regulator. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesemethoden
Allyl 3-deoxygalactopyranoside can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of allyl alcohol with 3-deoxygalactose in the presence of a catalyst. Enzymatic synthesis, on the other hand, involves the use of enzymes such as galactosidases to catalyze the reaction between allyl alcohol and 3-deoxygalactose.
Wissenschaftliche Forschungsanwendungen
Allyl 3-deoxygalactopyranoside has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential application in the treatment of diabetes and obesity.
Eigenschaften
CAS-Nummer |
155835-98-6 |
|---|---|
Produktname |
Allyl 3-deoxygalactopyranoside |
Molekularformel |
C9H16O5 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(2R,3R,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,5-diol |
InChI |
InChI=1S/C9H16O5/c1-2-3-13-9-7(12)4-6(11)8(5-10)14-9/h2,6-12H,1,3-5H2/t6-,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
ZPDQCAKNFMONPK-FNCVBFRFSA-N |
Isomerische SMILES |
C=CCO[C@H]1[C@@H](C[C@H]([C@H](O1)CO)O)O |
SMILES |
C=CCOC1C(CC(C(O1)CO)O)O |
Kanonische SMILES |
C=CCOC1C(CC(C(O1)CO)O)O |
Synonyme |
allyl 3-deoxy-beta-D-galactopyranoside allyl 3-deoxy-xylo-hexopyranoside allyl 3-deoxygalactopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



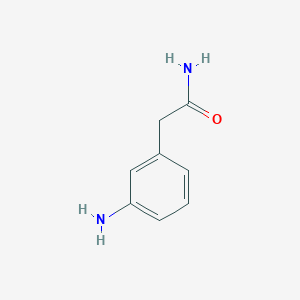
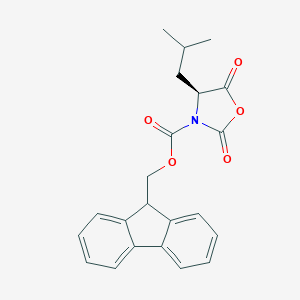
![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)
